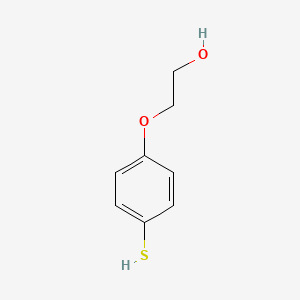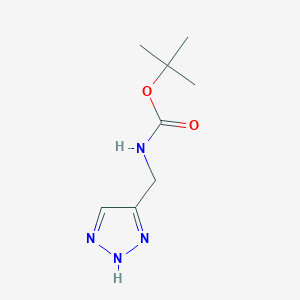
tert-Butyl ((2H-1,2,3-triazol-4-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1h-1,2,3-triazol-5-ylmethyl)carbamic acid 1,1-dimethylethyl ester is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their high chemical stability, aromatic character, and ability to form hydrogen bonds. The 1,2,3-triazole moiety is a privileged structure in medicinal chemistry due to its versatility and wide range of applications in drug discovery, organic synthesis, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1h-1,2,3-triazol-5-ylmethyl)carbamic acid 1,1-dimethylethyl ester typically involves a [3+2] cycloaddition reaction, also known as “click chemistry.” This reaction is catalyzed by copper(I) and involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring . The reaction conditions are generally mild, and the reaction proceeds with high efficiency and regioselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of click chemistry, which are scalable and efficient, suggest that industrial production could be achieved using similar reaction conditions with appropriate scaling and optimization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1h-1,2,3-triazol-5-ylmethyl)carbamic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized triazole derivatives, while substitution reactions could introduce new functional groups onto the triazole ring .
Applications De Recherche Scientifique
N-(1h-1,2,3-triazol-5-ylmethyl)carbamic acid 1,1-dimethylethyl ester has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and click chemistry.
Biology: Employed in bioconjugation and labeling of biomolecules.
Medicine: Investigated for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(1h-1,2,3-triazol-5-ylmethyl)carbamic acid 1,1-dimethylethyl ester involves its ability to form stable complexes with various biological targets through hydrogen bonding and dipole interactions. The triazole ring acts as a bioisostere of the amide bond, enhancing its binding affinity to biological targets . This property makes it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl N-(benzotriazol-1-ylmethyl)carbamate: Similar structure but with a benzotriazole moiety.
1,2,3-Triazole derivatives: Various derivatives with different substituents on the triazole ring.
Uniqueness
N-(1h-1,2,3-triazol-5-ylmethyl)carbamic acid 1,1-dimethylethyl ester is unique due to its specific combination of the triazole ring and carbamic acid ester, which imparts distinct chemical and biological properties. Its ability to participate in click chemistry reactions with high efficiency and selectivity makes it a valuable compound in various scientific fields .
Propriétés
Formule moléculaire |
C8H14N4O2 |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
tert-butyl N-(2H-triazol-4-ylmethyl)carbamate |
InChI |
InChI=1S/C8H14N4O2/c1-8(2,3)14-7(13)9-4-6-5-10-12-11-6/h5H,4H2,1-3H3,(H,9,13)(H,10,11,12) |
Clé InChI |
HUMUTQCCJLWSPT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=NNN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


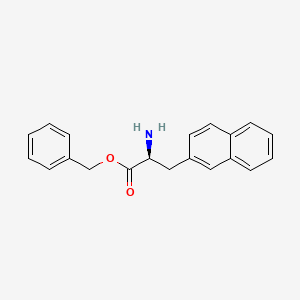
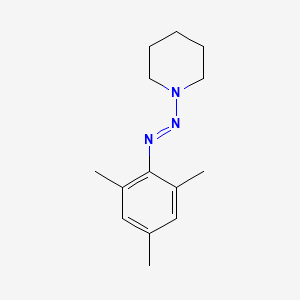
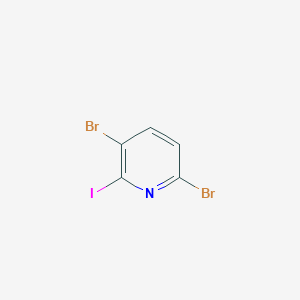
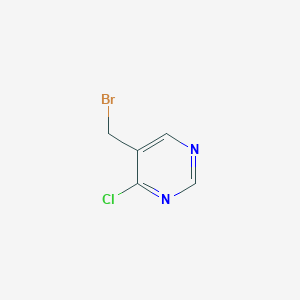
![1,3-Dioxolo[4,5-B]pyridine-6-thiol](/img/structure/B13964433.png)
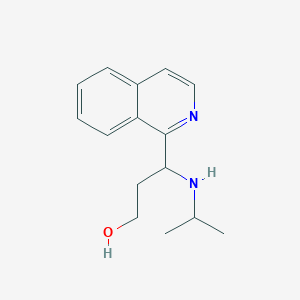
![N-(6-bromo-3-iodoimidazo[1,2-a]pyrazin-8-yl)propane-1,3-diamine](/img/structure/B13964441.png)
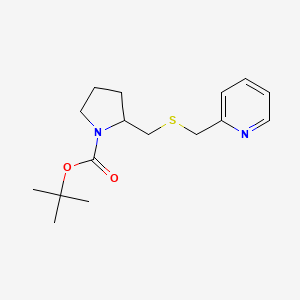
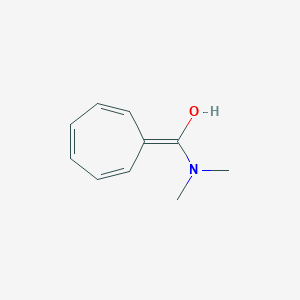
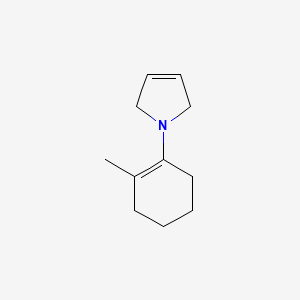

![Imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B13964481.png)
